5-Hydroxyhydantoin
Overview
Description
Synthesis Analysis
The synthesis of 5-Hydroxyhydantoin and its derivatives can be achieved through different chemical pathways. A notable method involves a tandem reaction approach developed for the synthesis of 5-hydroxyhydantoins from the ring-opening of isatins, indicating a straightforward process with mild reaction conditions and good yields (Lei Li et al., 2017). Another efficient synthesis pathway of 5-hydroxyhydantoin derivatives reported involves the reaction of α-ketoacids with commercially available carbodiimides under mild conditions, highlighting a green procedure due to the economy of atoms (Rosa L. Meza-León et al., 2016).
Molecular Structure Analysis
The molecular structure of 5-Hydroxyhydantoin and its interactions with DNA bases has been studied, providing insights into its hydrogen bonding interactions. A study exploring the hydrogen bonding base pairs involving 5-Hydroxyhydantoin bound to DNA bases like adenine, cytosine, guanine, and thymine revealed its potential significance in understanding the molecular interactions and stability of these base pairs (Z. Qiu et al., 2011).
Chemical Reactions and Properties
5-Hydroxyhydantoin undergoes various chemical reactions, showcasing its versatile chemical properties. The compound's ability to participate in reactions such as isomerization into different forms, including α-furanose, β-furanose, α-pyranose, and β-pyranose anomers, highlights its dynamic chemical nature (Anum Ali et al., 2016).
Physical Properties Analysis
The physical properties of 5-Hydroxyhydantoin, including its thermal behavior and polymorphs, have been characterized. Studies involving differential scanning calorimetry, polarized light thermal microscopy, and Raman spectroscopy identified different polymorphs of 5-Hydroxyhydantoin, providing valuable information on its physical characteristics (Bernardo A. Nogueira et al., 2017).
Chemical Properties Analysis
The chemical properties of 5-Hydroxyhydantoin, such as its reactivity and potential as a precursor in various chemical transformations, have been explored. Its ability to undergo a wide range of reactions, including Diels-Alder, epoxidation, and methanol addition, underlines the compound's chemical versatility and potential applications in synthetic chemistry (J. Fraile et al., 2011).
Scientific Research Applications
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Scientific Field: Biochemistry
- Application Summary : 5-Hydroxyhydantoin is an oxidation product of 2′-deoxycytidine . If not repaired, it may be processed by DNA polymerases that induce mutagenic processes .
- Results or Outcomes : The results of these processes can lead to mutations, which can have various biological implications .
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Scientific Field: Organic Chemistry
- Application Summary : Hydantoins, including 5-Hydroxyhydantoin, are important scaffolds in natural products and pharmaceuticals . They have been used in various synthetic strategies developed through functionalization .
- Methods of Application : The methods of application involve chemical synthesis, particularly functionalization . The exact procedures and technical details would depend on the specific synthetic strategy being used.
- Results or Outcomes : The outcomes of these synthetic strategies are various derivatives of hydantoins, which have versatile applications in various fields of science .
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Scientific Field: Genetics
- Application Summary : 5-Hydroxyhydantoin is an oxidation product of 2′-deoxycytidine . If not repaired, it may be processed by DNA polymerases that induce mutagenic processes .
- Methods of Application : Synthetic oligonucleotides that contained a unique 5-hydroxyhydantoin nucleobase were used as probes for repair studies involving several E. coli, yeast and human purified DNA N-glycosylases .
- Results or Outcomes : The results of these processes can lead to mutations, which can have various biological implications .
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Scientific Field: Pharmaceutical Chemistry
- Application Summary : The hydantoin group, including 5-Hydroxyhydantoin, can be found in several medicinally important compounds . Hydantoin derivatives form a class of anticonvulsants .
- Methods of Application : The methods of application involve chemical synthesis, particularly functionalization . The exact procedures and technical details would depend on the specific synthetic strategy being used.
- Results or Outcomes : The outcomes of these synthetic strategies are various derivatives of hydantoins, which have versatile applications in various fields of science .
-
Scientific Field: DNA Research
- Application Summary : 5-Hydroxyhydantoin is an oxidation product of 2′-deoxycytidine . If not repaired, it may be processed by DNA polymerases that induce mutagenic processes .
- Methods of Application : Synthetic oligonucleotides that contained a unique 5-hydroxyhydantoin nucleobase were used as probes for repair studies involving several E. coli, yeast and human purified DNA N-glycosylases .
- Results or Outcomes : The results of these processes can lead to mutations, which can have various biological implications .
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Scientific Field: Chemical Research
- Application Summary : 5-Hydroxyhydantoin is a chemical compound that can be used in various chemical reactions .
- Methods of Application : The methods of application involve chemical synthesis . The exact procedures and technical details would depend on the specific synthetic strategy being used.
- Results or Outcomes : The outcomes of these synthetic strategies are various derivatives of hydantoins, which have versatile applications in various fields of science .
Safety And Hazards
Future Directions
properties
IUPAC Name |
5-hydroxyimidazolidine-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4N2O3/c6-1-2(7)5-3(8)4-1/h1,6H,(H2,4,5,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYLUZALOENCNQU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(=O)NC(=O)N1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80400049 | |
Record name | 5-HYDROXYHYDANTOIN | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80400049 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Hydroxyhydantoin | |
CAS RN |
29410-13-7 | |
Record name | 5-Hydroxyhydantoin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=29410-13-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Hydroxyhydantoin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029410137 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-HYDROXYHYDANTOIN | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80400049 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-HYDROXYHYDANTOIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/53RWX86RYV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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